molecular formula C13H14BrNO2 B11832285 Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11832285
M. Wt: 296.16 g/mol
InChI Key: KEOGJYFXCCEVGZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 1st and 2nd positions, and an ethyl ester group at the 3rd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate typically involves the bromination of 1,2-dimethylindole followed by esterification. The process begins with the bromination of 1,2-dimethylindole using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The brominated product is then subjected to esterification with ethyl chloroformate or ethyl alcohol in the presence of a base like triethylamine to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxides or hydroxylated indole derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1H-indole-2-carboxylate
  • Methyl indole-5-carboxylate
  • 1-Ethyl-1H-indole-3-carboxylate

Uniqueness

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate is unique due to the presence of both bromine and two methyl groups on the indole ring, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions and reactivity that may not be observed in other similar compounds .

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

ethyl 5-bromo-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C13H14BrNO2/c1-4-17-13(16)12-8(2)15(3)11-6-5-9(14)7-10(11)12/h5-7H,4H2,1-3H3

InChI Key

KEOGJYFXCCEVGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)Br)C)C

Origin of Product

United States

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